molecular formula C27H25N3O4S B2515266 2-(benzylthio)-3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one CAS No. 1115305-93-5

2-(benzylthio)-3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one

Katalognummer B2515266
CAS-Nummer: 1115305-93-5
Molekulargewicht: 487.57
InChI-Schlüssel: GLTRIKLOJBGQPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(benzylthio)-3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse pharmacological activities. Quinazolinones are heterocyclic compounds that have been extensively studied for their potential use in medicinal chemistry due to their structural similarity to nucleotides and their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the use of microwave-assisted techniques, which provide a rapid and efficient method for compound formation. For instance, novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized using microwave techniques and characterized by spectral analysis . Although the specific synthesis of 2-(benzylthio)-3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one is not detailed in the provided papers, similar synthetic approaches could be applied.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is typically confirmed using various spectroscopic methods such as high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (1H NMR), and carbon-13 NMR (13C NMR) . These techniques ensure the accurate identification of the synthesized compounds and provide detailed information about their molecular frameworks.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including electrophilic substitution, which is used to introduce radioisotopes for imaging and therapeutic purposes. For example, benzo[g]quinazolin-4(3H)-one was successfully labeled with radioactive iodine using an electrophilic substitution reaction, which is a process that could potentially be applied to other quinazolinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, stability, and reactivity, are crucial for their potential application in drug development. The radiochemical and metabolic stability of these compounds can be assessed through in vitro and in vivo studies, as demonstrated by the stability of radioiodinated benzoquinazoline for up to 24 hours . Additionally, the cytotoxicity and antiviral activity of these compounds can be evaluated using assays such as the neutral red uptake assay to determine their efficacy and safety .

Relevant Case Studies

Case studies involving quinazolinone derivatives often focus on their biological activities. For instance, certain synthesized quinazolinone compounds have shown antiviral activity against a range of viruses, including influenza and dengue, and have been evaluated for their cytotoxicity in cell culture . Another study investigated the biodistribution of a radioiodinated quinazolinone derivative in tumor-bearing mice, providing insights into the potential use of these compounds in cancer imaging . Additionally, novel quinazolinone derivatives have been synthesized and tested for their in vitro cytotoxic activity, indicating their potential as anticancer agents .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Quinazoline derivatives, including compounds structurally related to the one mentioned, have shown promising anticancer properties. For instance, certain compounds have demonstrated potent antiproliferative activities against various human cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon cancer), U-87 MG (glioblastoma), and KB (oral cancer), through the inhibition of the PI3K/AKT/mTOR pathway, which is critical in cancer development and progression (Shao et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Research has also focused on synthesizing new quinazoline derivatives to evaluate their antimicrobial, analgesic, and anti-inflammatory properties. Modifications in the quinazoline structure have led to compounds that exhibit good activity against various microbes, in addition to showing potential as analgesic and anti-inflammatory agents, suggesting their versatility in drug development (Dash et al., 2017).

Insecticidal Efficacy

The synthesis of novel bis quinazolinone derivatives has expanded the application of quinazoline compounds into the agricultural sector, particularly as insecticides. These compounds were evaluated for their insecticidal efficacy, highlighting the broad utility of quinazoline derivatives beyond medicinal chemistry (El-Shahawi et al., 2016).

Antiviral Activities

Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and tested for their antiviral activity against a range of respiratory and biodefense viruses, including influenza A and dengue virus. This research underscores the potential of quinazoline derivatives in the development of new antiviral drugs, offering an avenue for the treatment of infectious diseases (Selvam et al., 2007).

Radiopharmaceutical Applications

Certain quinazoline derivatives have been explored for their potential in radiopharmaceutical applications, specifically in tumor imaging and therapy. For example, 3-benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one has been radiolabeled and studied for its biodistribution in tumor-bearing mice, illustrating the compound's utility in targeted cancer diagnostics and treatment (Al-Salahi et al., 2018).

Eigenschaften

IUPAC Name

2-benzylsulfanyl-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c1-33-22-9-5-8-21(17-22)30-26(32)23-11-10-20(25(31)29-12-14-34-15-13-29)16-24(23)28-27(30)35-18-19-6-3-2-4-7-19/h2-11,16-17H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTRIKLOJBGQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCOCC4)N=C2SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.